(3,5-dimethylphenyl) (2R)-2-amino-3-methylbutanoate
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Overview
Description
(3,5-dimethylphenyl) (2R)-2-amino-3-methylbutanoate is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dimethylphenyl) (2R)-2-amino-3-methylbutanoate typically involves the reaction of 3,5-dimethylphenyl derivatives with (2R)-2-amino-3-methylbutanoic acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding reactants into a reactor and collecting the product. The use of automated systems and advanced monitoring techniques ensures high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(3,5-dimethylphenyl) (2R)-2-amino-3-methylbutanoate can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(3,5-dimethylphenyl) (2R)-2-amino-3-methylbutanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,5-dimethylphenyl) (2R)-2-amino-3-methylbutanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,5-dimethylphenyl (2R)-2-{[(tert-butoxy)carbonyl]amino}propanoate
- 3,5-dimethylphenyl (2R)-2-(2-ethoxyethoxy)propanoate
Uniqueness
(3,5-dimethylphenyl) (2R)-2-amino-3-methylbutanoate is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
(3,5-dimethylphenyl) (2R)-2-amino-3-methylbutanoate |
InChI |
InChI=1S/C13H19NO2/c1-8(2)12(14)13(15)16-11-6-9(3)5-10(4)7-11/h5-8,12H,14H2,1-4H3/t12-/m1/s1 |
InChI Key |
SFOCCFDOYFIVNE-GFCCVEGCSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)OC(=O)[C@@H](C(C)C)N)C |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(=O)C(C(C)C)N)C |
Origin of Product |
United States |
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